molecular formula C25H35N3O2S B12353458 7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No.: B12353458
M. Wt: 441.6 g/mol
InChI Key: XRRHXNKGLZWHRU-UHFFFAOYSA-N
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Preparation Methods

Brexpiprazole is synthesized through a multi-step process. The key steps involve the reaction of 7-hydroxy-quinolin-2(1H)-one with 1-bromo-4-chloro-butane to form 7-(4-chlorobutoxy)quinolin-2(1H)-one . This intermediate is then reacted with 1-(benzo[b]thiophen-4-yl)piperazine to yield brexpiprazole . The reaction conditions typically involve temperatures below 45°C and the use of a resin such as AMBER LITE IR 120 h in an alcohol solvent like methanol to remove impurities .

Chemical Reactions Analysis

Brexpiprazole undergoes various chemical reactions, including:

    Oxidation: Brexpiprazole can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the piperazine moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the butoxy chain.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

Brexpiprazole has several scientific research applications:

Comparison with Similar Compounds

Brexpiprazole is structurally similar to other atypical antipsychotics like aripiprazole. it has a unique pharmacological profile with higher affinity for serotonin and dopamine receptors . Similar compounds include:

Brexpiprazole’s unique receptor binding profile and partial agonist activity make it a valuable addition to the class of atypical antipsychotics .

Properties

IUPAC Name

7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHXNKGLZWHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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